3-cyclohexyl-3-hydroxybutanal

Description

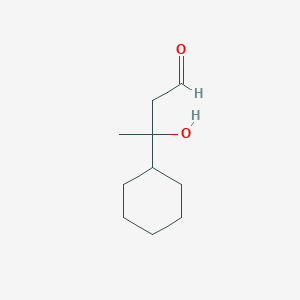

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-3-hydroxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKVIYAOAXOAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)(C1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclohexyl 3 Hydroxybutanal

Direct Aldol (B89426) Reaction Approaches

The direct aldol reaction provides a straightforward pathway to 3-cyclohexyl-3-hydroxybutanal by combining the appropriate aldehyde and ketone precursors. This approach is atom-economical as it avoids the pre-formation of enolate derivatives. nih.gov

The synthesis of this compound is plausibly achieved through the aldol condensation of cyclohexanecarboxaldehyde (B41370) with an enolizable carbonyl compound like propanal or acetaldehyde (B116499). thieme-connect.devulcanchem.compearson.com In this crossed aldol reaction, the aldehyde, which lacks α-hydrogens that can be easily removed, acts as the electrophilic component, while the other carbonyl compound (propanal) serves as the nucleophile after forming an enolate. scribd.com

The scope of the reaction has been explored using cyclohexanecarboxaldehyde with various ketone donors. For instance, its reaction with methyl vinyl ketone has been studied, highlighting the versatility of cyclohexanecarboxaldehyde as a substrate in these transformations. nih.gov Similarly, reactions with acetone (B3395972) have also been documented. nih.gov However, the reaction can be sensitive to steric effects. Aldol reactions involving α-branched aldehydes such as cyclohexanecarboxaldehyde have been reported to result in lower yields compared to those with aromatic or unsaturated aldehydes. nih.gov

Table 1: Reactant Combinations for Aldol Reactions Involving Cyclohexanecarboxaldehyde

| Electrophile | Nucleophile Donor | Resulting Adduct Type |

|---|---|---|

| Cyclohexanecarboxaldehyde | Propanal | 3-Cyclohexyl-3-hydroxy-2-methylbutanal |

| Cyclohexanecarboxaldehyde | Acetaldehyde | This compound |

| Cyclohexanecarboxaldehyde | Methyl Vinyl Ketone | β-hydroxy vinyl ketone |

This table illustrates potential reactant pairings based on the principles of the aldol reaction.

The conditions for the aldol reaction can be mediated by either acid or base in protic solvents. nrochemistry.comscribd.com Optimization of these conditions is crucial for maximizing the yield of the desired β-hydroxy aldehyde adduct. Key variables include the choice of catalyst, solvent, temperature, and reaction time. ijnrd.org

For example, proline-catalyzed direct aldol reactions are common but often require long reaction times (e.g., 3 days) and high catalyst loading (10–30 mol%). nih.gov In contrast, using Seebach's oxazolidinone as a catalyst can achieve maximum yields in just 1-4 hours. manchester.ac.uk In a specific instance of a direct asymmetric aldol reaction using methyl vinyl ketone and cyclohexanecarboxaldehyde, a dinuclear Zn-complex catalyst was employed in THF at -35 °C. nih.gov The choice of solvent can also significantly impact selectivity. researchgate.net

A significant challenge in the synthesis of this compound is the prevalence of side reactions. The aldol addition is often reversible, which can affect product yields. scribd.com One of the most common side reactions is the dehydration of the initial β-hydroxy aldehyde adduct to form a more stable α,β-unsaturated carbonyl compound. nih.gov This elimination step is particularly favored under certain conditions and can become the dominant reaction pathway with longer reaction times. nih.gov

When using reactants like acetaldehyde or propanal, self-condensation can occur, where two molecules of the enolizable carbonyl compound react with each other. researchgate.net Other potential side reactions include poly-aldolization and oligomerization, especially with highly reactive aldehydes. researchgate.net Furthermore, reactions involving cyclohexanecarboxaldehyde have been noted to produce irreproducible and sometimes low yields of the desired aldol product. nih.govnih.gov

Stereoselective Synthesis Strategies

Controlling the stereochemistry of the newly formed chiral centers is a critical aspect of modern aldol reactions. This is particularly relevant for the synthesis of this compound, which contains multiple stereocenters.

When both the enolate and the aldehyde possess stereocenters, or when new ones are formed, a mixture of diastereomers (syn and anti) can result. Achieving diastereoselectivity involves controlling the relative orientation of the reactants in the transition state. This can be influenced by the geometry of the enolate (Z or E), the metal counterion, and the specific catalyst used. rsc.org

For aldol reactions involving cyclic ketones like cyclohexanone, proline-based catalysts have been shown to yield the anti isomer with high diastereoselectivity (9:1 dr). nih.gov In other systems, acid additives have been used to control diastereoselectivity. rsc.org High levels of diastereoselectivity (d.r. >20:1) have also been achieved in reductive aldol reactions using borane (B79455) reagents like (lIpc)₂BH. nih.gov The development of catalyst-controlled diastereoselective reactions remains an important goal. nih.gov

Enantioselective catalysis aims to produce a single enantiomer of the chiral product. This is often achieved using chiral catalysts, such as small organic molecules (organocatalysts) or metal complexes with chiral ligands. nih.govumich.edu

Proline is a widely used organocatalyst for asymmetric aldol reactions, though it can suffer from slow reaction rates. nih.gov This has spurred the development of more active catalysts. nih.gov For the reaction of cyclohexanecarboxaldehyde with methyl vinyl ketone, a dinuclear Zn-complex catalyst provided the aldol adduct in high enantiomeric excess (90–95% ee). nih.gov Similarly, a method involving the 1,4-hydroboration of morpholine (B109124) amides followed by an aldol reaction with aldehydes, including cyclohexanecarboxaldehyde, yielded products with excellent enantioselectivity (91–96% ee). nih.gov The development of new enantioselective catalysts is a key area of research for optimizing the production of specific stereoisomers like (3S)-3-cyclohexyl-3-hydroxybutanal. vulcanchem.comnih.gov

Table 2: Examples of Stereoselective Aldol Reactions

| Catalyst/Reagent System | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Proline | Cyclohexanone + Aldehyde | 9:1 (anti) | >99% | nih.gov |

| Dinuclear Zn-complex | Cyclohexanecarboxaldehyde + MVK | Not specified | 90-95% | nih.gov |

This table summarizes reported data on the stereochemical outcomes of relevant aldol reactions.

Enantioselective Catalysis

Organocatalytic Systems (e.g., Proline and Derivatives)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.netmetu.edu.tr The amino acid L-proline and its derivatives are particularly effective catalysts for enantioselective aldol reactions. researchgate.netscribd.com These catalysts operate through an enamine-based mechanism. researchgate.net Proline-catalyzed reactions are noted for their operational simplicity and can often be conducted in environmentally benign solvents like water. researchgate.net The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a classic example of an intramolecular aldol condensation catalyzed by L-proline, showcasing the power of this approach in steroid synthesis. metu.edu.trscribd.com

In the context of synthesizing this compound, an organocatalytic approach would involve the reaction of cyclohexanecarbaldehyde with a suitable ketone or aldehyde donor in the presence of a chiral amine catalyst. For instance, proline can catalyze the reaction between acetone and p-nitrobenzaldehyde to produce the corresponding aldol product. metu.edu.tr This methodology can be extended to the synthesis of a variety of 1,2,3-triazoles through organocatalytic [3+2]-cycloaddition reactions. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| L-proline | Acetone, p-Nitrobenzaldehyde | Aldol product | Metal-free, environmentally friendly. researchgate.netmetu.edu.tr |

| Proline | Hagemann's ester derivatives, Azides | 1,2,3-Triazoles | Organocatalytic [3+2]-cycloaddition. nih.gov |

| Amine catalysts | Cyclic/linear ketones, Aryl azides | 1,2,3-Triazoles | Enamine-mediated [3+2]-cycloaddition. nih.gov |

Transition Metal-Catalyzed Methods (e.g., Zinc-based, Rhodium-catalyzed systems)

Transition metal catalysts are widely employed in a variety of organic transformations, including hydrogenations, hydroformylations, and isomerizations. google.comprinceton.edu In the synthesis of aldol-type products, zinc-based reagents, as seen in the Reformatsky reaction, are particularly relevant. byjus.comua.es This reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to yield β-hydroxy esters. byjus.comwikipedia.org While not directly producing a β-hydroxy aldehyde, the resulting ester can be subsequently converted to the desired aldehyde. The Reformatsky reaction is advantageous as the organozinc reagents are relatively stable and can be prepared in situ. byjus.comua.es

Rhodium-catalyzed processes, such as the low-pressure oxo (LPO) process for hydroformylation, demonstrate the ability of these metals to facilitate carbon-carbon bond formation. acs.org While hydroformylation primarily produces aldehydes from alkenes, the underlying principles of ligand design and catalyst control are applicable to other C-C bond-forming reactions. The steric and electronic properties of phosphine (B1218219) ligands play a crucial role in determining the reactivity and selectivity of such reactions. google.com

| Catalytic Method | Key Features |

| Zinc-based (Reformatsky Reaction) | Condenses aldehydes/ketones with α-halo esters using zinc to form β-hydroxy esters. byjus.comwikipedia.org The organozinc reagents are relatively stable. byjus.comua.es |

| Rhodium-catalyzed | Used in hydroformylation to produce aldehydes. acs.org Ligand structure influences reactivity and selectivity. google.com |

Biocatalytic Approaches (e.g., Aldolases)

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. Aldolases, a class of enzymes, are particularly adept at catalyzing the stereoselective formation of carbon-carbon bonds in aldol reactions. scribd.comnih.gov These enzymes can be used to synthesize complex molecules with multiple chiral centers from simple, achiral starting materials. csic.es For instance, 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) is unique in its ability to accept two aldehydes as substrates, making it a valuable tool for synthesizing chiral aldehydes. google.com

Aldolases have been successfully employed in the synthesis of statin side chains, demonstrating their potential in pharmaceutical manufacturing. google.com A multi-enzymatic approach, combining an aldolase for the C-C bond formation with a transaminase for subsequent functional group conversion, can provide access to enantioenriched 1,3-amino alcohols. csic.es The substrate scope of aldolases can be broad, allowing for the use of various donor and acceptor molecules. csic.es

| Enzyme Type | Reaction | Key Features |

| Aldolases | Stereoselective aldol addition | High selectivity, environmentally friendly. scribd.comnih.gov |

| DERA (2-deoxyribose-5-phosphate aldolase) | Condensation of two aldehydes | Can generate chiral aldehydes. google.com |

| Type I Aldolase & Transaminase | Multi-enzyme synthesis of 1,3-amino alcohols | Access to multiple diastereomers. csic.es |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

Evans oxazolidinones are a prominent class of chiral auxiliaries used in stereoselective aldol reactions. wikipedia.orgtcichemicals.com By controlling the enolization and subsequent reaction with an aldehyde, these auxiliaries can establish two contiguous stereocenters with high diastereoselectivity. wikipedia.org Cyclohexyl-based chiral auxiliaries have also demonstrated high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com For example, the use of (±)-trans-2-trityl-1-cyclohexanol as a chiral auxiliary in a permanganate-mediated oxidative cyclization resulted in high diastereoselectivity. researchgate.net

Influence of Steric and Electronic Factors on Stereoselectivity

The stereochemical outcome of the aldol reaction is governed by a delicate balance of steric and electronic factors. research-solution.comannaiacademyonlineschool.com In ketone reactions, the presence of two bulky substituents can sterically hinder the approach of a nucleophile to the carbonyl carbon. weebly.com Electronically, aldehydes are generally more reactive than ketones because the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more effectively. weebly.com

In transition metal-catalyzed reactions, the electronic and steric properties of the ligands are critical in determining selectivity. google.com For instance, in rhodium-catalyzed hydroformylation, the regioselectivity is influenced by the relative energies of the transition states during olefin insertion. acs.org Theoretical studies have been employed to understand these intricate factors that guide the reaction pathway. acs.org

Alternative Carbon-Carbon Bond Forming Reactions for β-Hydroxy Aldehyde Derivatives (e.g., Reformatsky reaction for analogous structures)

The Reformatsky reaction provides a valuable alternative for the synthesis of β-hydroxy esters, which are structurally analogous to β-hydroxy aldehydes. byjus.comwikipedia.org This reaction utilizes an organozinc reagent, often called a 'Reformatsky enolate', formed by treating an alpha-halo ester with zinc dust. wikipedia.org A key advantage is that these enolates are less reactive than lithium enolates or Grignard reagents, preventing undesired side reactions like addition to the ester group. wikipedia.org The scope of the Reformatsky reaction extends beyond aldehydes and ketones to include reactions with acid chlorides, imines, and nitriles. wikipedia.org Various metals other than zinc, such as indium, have also been successfully used. acs.org

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msuniv.ac.inresearchgate.net This involves considering factors such as the choice of starting materials, solvents, and catalysts to minimize environmental impact. msuniv.ac.in

Key aspects of green chemistry in the context of synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing volatile and toxic organic solvents with greener alternatives like water or supercritical CO2. msuniv.ac.in

Catalysis: Employing catalytic reagents (including biocatalysts and organocatalysts) in small amounts rather than stoichiometric reagents to reduce waste. metu.edu.trmsuniv.ac.in

Renewable Feedstocks: Utilizing starting materials derived from renewable resources. nih.gov

Recent advances have focused on developing more sustainable methods using abundant and non-toxic metals like sodium and iron as alternatives to precious metals like palladium. unibe.ch Biocatalytic processes, which operate under mild conditions and use renewable resources, are inherently aligned with the goals of green chemistry. nih.gov

Solvent-Free Reaction Conditions

The classical synthesis of related aldol products often involves the use of organic solvents to facilitate the reaction between the enolate donor and the carbonyl acceptor. The exploration of solvent-free conditions is a key area of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify purification processes. However, based on available scientific databases, no specific studies have been published that apply this methodology to the synthesis of this compound.

Mechanistic Investigations into the Formation and Transformations of 3 Cyclohexyl 3 Hydroxybutanal

Reaction Mechanism Elucidation of Aldol (B89426) Additions (e.g., Enamine formation, Iminium Ion Hydrolysis)

The formation of 3-cyclohexyl-3-hydroxybutanal via an aldol addition can proceed through several catalytic pathways, most notably acid- and base-catalyzed routes, as well as amine-catalyzed processes.

Under basic conditions , the reaction is initiated by the abstraction of an acidic α-hydrogen from a ketone by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The subsequent protonation of the resulting alkoxide intermediate yields the β-hydroxy carbonyl compound, in this case, this compound. rsc.org

Acid-catalyzed aldol additions involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The enol form of the ketone then attacks the protonated carbonyl, leading to the aldol adduct after deprotonation. rsc.org Under acidic conditions, there is often a propensity for subsequent dehydration to form the α,β-unsaturated carbonyl compound. rsc.org

Amine catalysis , particularly with secondary amines like L-proline, offers a powerful and stereoselective method for aldol additions. The mechanism proceeds through the formation of an enamine intermediate from the ketone and the amine catalyst. libretexts.orgmasterorganicchemistry.com This enamine is a potent nucleophile that reacts with the aldehyde. The resulting product is then hydrolyzed to regenerate the catalyst and yield the aldol product. rsc.orglibretexts.org A key intermediate in this process is the iminium ion , which is formed during both the enamine formation and its subsequent hydrolysis. libretexts.orgchemistrysteps.com The hydrolysis of the iminium ion is a critical step to release the final aldol product and regenerate the carbonyl group. chemistrysteps.com

The general steps for enamine formation and hydrolysis are as follows:

Enamine Formation: A secondary amine reacts with a ketone in an acid-catalyzed reversible reaction to form an enamine. libretexts.org This involves nucleophilic addition of the amine to the carbonyl, followed by dehydration to form an iminium ion, which then deprotonates at the α-carbon to yield the enamine. libretexts.org

Iminium Ion Hydrolysis: The hydrolysis of imines and enamines back to the corresponding carbonyl compounds is also an acid-catalyzed process. chemistrysteps.com For enamines, the process begins with protonation at the β-carbon, forming an iminium ion. Water then attacks the electrophilic carbon, and after a series of proton transfers, the amine is eliminated, and the carbonyl group is reformed. chemistrysteps.com

Transition State Analysis and Stereochemical Models

The stereochemical outcome of the aldol addition to form this compound is determined by the geometry of the transition state. The Zimmerman-Traxler model is a widely accepted model for predicting the stereoselectivity of aldol reactions involving metal enolates. harvard.edu This model proposes a chair-like six-membered transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.

The relative orientation of the substituents on the enolate and the aldehyde in this transition state dictates whether the syn or anti diastereomer is formed. To minimize steric interactions, the larger substituents on the aldehyde (cyclohexyl group) and the enolate will preferentially occupy equatorial positions in the chair-like transition state. scribd.com

For aldol reactions catalyzed by chiral amines like proline, the stereochemistry is controlled by the formation of a specific enamine and the subsequent approach of the aldehyde. The chirality of the amine directs the formation of one enantiomer over the other by creating diastereomeric transition states with different energies. harvard.edu

Open transition state models have also been proposed to explain the stereochemical outcomes in certain aldol reactions, particularly those that consistently yield syn products regardless of the enolate geometry. scribd.com In these models, the enolate and carbonyl groups are oriented in an antiperiplanar fashion. scribd.com

The table below illustrates the predicted major diastereomer based on the enolate geometry in the Zimmerman-Traxler model.

| Enolate Geometry | Aldehyde Substituent (R) | Transition State | Major Product |

| (Z)-enolate | Large | Chair-like, R equatorial | Syn |

| (E)-enolate | Large | Chair-like, R equatorial | Anti |

Kinetic Studies and Rate-Determining Steps

In base-catalyzed aldol additions involving aldehydes, the formation of the enolate is typically fast, and the subsequent nucleophilic attack of the enolate on the aldehyde is the rate-determining step. rsc.org However, for ketones, the formation of the carbon-carbon bond is often the RDS. rsc.org The rate law for aldol reactions can vary depending on the specific reactants and conditions. For example, the reaction of acetaldehyde (B116499) in a basic medium is first-order with respect to both the aldehyde and the base, while the reaction with acetone (B3395972) is second-order with respect to the ketone and first-order with respect to the base. rsc.org

In amine-catalyzed reactions, the rate-determining step can be the formation of the enamine, the C-C bond formation, or the hydrolysis of the iminium ion, depending on the specific substrates and reaction conditions. For instance, in some proline-catalyzed aldol reactions, the reaction has been found to be first-order in proline. ijnrd.org

Kinetic isotope effect (KIE) studies can also provide valuable insight into the rate-determining step. For example, a significant KIE observed when the α-hydrogen is replaced with deuterium (B1214612) would suggest that the deprotonation to form the enolate or enamine is involved in the rate-determining step. rsc.org

Factors influencing the rate-determining step include:

Substrate structure: Steric hindrance and electronic effects of the substrates can influence the rates of the individual steps.

Catalyst: The nature of the catalyst (acid, base, or organocatalyst) plays a crucial role in determining the reaction pathway and the RDS.

Reaction conditions: Temperature, solvent, and concentration of reactants can all affect the reaction kinetics.

Influence of Catalyst and Substrate Structure on Reaction Pathways and Selectivity

The choice of catalyst and the structure of the substrates (the enolate precursor and the aldehyde) have a profound impact on the reaction pathways and the chemo-, regio-, and stereoselectivity of the aldol addition to form this compound.

Catalyst Influence:

Base Catalysis: Simple bases like sodium hydroxide (B78521) can lead to self-condensation and other side reactions. rsc.org The use of specific metal enolates (e.g., lithium, boron, or titanium enolates) allows for greater control over the stereoselectivity. harvard.edu The geometry of the enolate, which can be controlled by the conditions used for its formation, dictates the diastereoselectivity of the reaction. harvard.edu

Acid Catalysis: Acid catalysts can promote the aldol addition but often lead to subsequent dehydration to the α,β-unsaturated product. rsc.org

Organocatalysis: Chiral amines, such as L-proline and its derivatives, are highly effective in promoting asymmetric aldol reactions, leading to high enantioselectivity. scribd.comijnrd.org The catalyst's structure, including the presence of specific functional groups, is critical for achieving high stereocontrol. ijnrd.org

Substrate Structure Influence:

Enolate/Enamine Component: The structure of the ketone precursor to the enolate or enamine influences the nucleophilicity and steric bulk of the intermediate. More substituted enolates are generally more stable but less reactive.

Aldehyde Component: The cyclohexyl group in this compound is a sterically demanding substituent. This bulkiness can significantly influence the facial selectivity of the nucleophilic attack on the carbonyl, favoring the formation of one diastereomer over the other. scribd.com The electronic nature of the aldehyde also plays a role; electron-withdrawing groups on the aldehyde can increase its reactivity.

The following table summarizes the influence of different catalysts on the selectivity of aldol additions.

| Catalyst Type | Typical Selectivity Control | Key Intermediates |

| Base (e.g., NaOH) | Generally low selectivity | Enolate |

| Metal Enolates (Li, B, Ti) | High diastereoselectivity (controlled by enolate geometry) | Metal Enolate |

| Acid (e.g., HCl) | Often favors α,β-unsaturated product | Enol, Protonated Carbonyl |

| Organocatalyst (e.g., L-Proline) | High enantioselectivity and diastereoselectivity | Enamine, Iminium Ion |

Reactivity Profiles and Chemical Transformations of 3 Cyclohexyl 3 Hydroxybutanal

Reactions of the Aldehyde Functional Group (e.g., Oxidation, Reduction, Condensation)

The aldehyde group in 3-cyclohexyl-3-hydroxybutanal is susceptible to a variety of transformations typical of this functional group.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, forming 3-cyclohexyl-3-hydroxybutanoic acid. This transformation can be achieved using various oxidizing agents.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-cyclohexylbutane-1,3-diol. This reduction is a key step in the synthesis of 1,3-diols. doubtnut.com

Condensation Reactions: As an aldehyde with α-hydrogens, this compound can participate in aldol (B89426) condensation reactions. youtube.comlibretexts.orgyoutube.com In the presence of a dilute base, it can react with another molecule of itself or a different aldehyde or ketone to form a β-hydroxy aldehyde or ketone. youtube.comlibretexts.orgdoubtnut.com This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org

Reactions of the Hydroxyl Functional Group (e.g., Esterification, Etherification)

The tertiary hydroxyl group of this compound can also undergo characteristic reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, to form esters. rug.nl This process, known as Fischer esterification, is a reversible reaction. masterorganicchemistry.com The use of dehydrating agents can drive the equilibrium towards the ester product. masterorganicchemistry.com

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide. Reductive etherification is another pathway. osti.govorganic-chemistry.org

Intramolecular Cyclization and Equilibrium Phenomena (e.g., Hemiketal Formation)

Due to the proximity of the aldehyde and hydroxyl groups, this compound can exist in equilibrium with its cyclic hemiacetal form. libretexts.orgyoutube.com This intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon. youtube.com The formation of five or six-membered rings is generally favored. researchgate.net This equilibrium is a common feature in hydroxy aldehydes. libretexts.org

Dehydration Pathways to α,β-Unsaturated Carbonyls

Under certain conditions, typically involving acid or base catalysis and heat, this compound can undergo dehydration to form an α,β-unsaturated aldehyde. This elimination of a water molecule from the β-hydroxy aldehyde results in the formation of a carbon-carbon double bond conjugated with the carbonyl group. study.comwikipedia.org This reaction is a common follow-up to the aldol condensation.

Derivatization Strategies for Enhanced Reactivity or Stability

To enhance the stability or modify the reactivity of this compound, the functional groups can be protected. For instance, the aldehyde can be converted into an acetal, which is stable under basic and nucleophilic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. organic-chemistry.org This protection strategy is useful when performing reactions on the hydroxyl group that would otherwise be incompatible with the aldehyde.

Conversion to Structurally Related Compounds (e.g., 3-hydroxy-3-cyclohexylbutyric acid and its derivatives, 1,3-diols)

As mentioned previously, this compound serves as a precursor for other valuable compounds.

3-hydroxy-3-cyclohexylbutyric acid and its derivatives: Oxidation of the aldehyde group leads to the corresponding carboxylic acid. nih.gov This acid and its derivatives are of interest in various synthetic applications. nih.gov

1,3-diols: Reduction of the aldehyde yields 3-cyclohexylbutane-1,3-diol. doubtnut.com 1,3-diols are important building blocks in organic synthesis. nih.govorganic-chemistry.org

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic methods are indispensable for confirming the molecular structure of 3-cyclohexyl-3-hydroxybutanal and investigating the mechanisms of reactions in which it is involved.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) is used to identify the number of different types of hydrogen atoms in the molecule and their neighboring environments. For this compound, specific signals would correspond to the aldehydic proton (CHO), the hydroxyl proton (OH), the proton on the carbon bearing the hydroxyl group (CH-OH), and the various protons of the cyclohexyl and ethyl groups. docbrown.infobhu.ac.in The integration of these signals provides the ratio of protons in these different environments. docbrown.info

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., carbonyl, alcohol-bearing, aliphatic). emerypharma.com

2D NMR Spectroscopy : Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for establishing connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to piece together fragments of the molecule. beilstein-journals.org HSQC correlates proton signals with their directly attached carbon atoms, providing definitive C-H bond information. beilstein-journals.org For complex stereochemical analysis, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for assigning relative stereochemistry. nih.gov

In the context of synthesis, NMR is particularly powerful for determining the diastereomeric ratio (d.r.) of the product. The protons in different diastereomers are in slightly different chemical environments, leading to separate, quantifiable signals in the ¹H NMR spectrum. researchgate.net By integrating these distinct signals, a precise diastereomeric ratio can be calculated. researchgate.netgoogle.com

Table 1: Representative ¹H NMR Chemical Shifts for Aldol (B89426) Structures Note: This table provides typical chemical shift ranges for protons in functional groups similar to those in this compound. Actual values can vary based on solvent and specific molecular structure.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H (R-CHO) | 9.0 - 10.0 | Triplet (t) or Doublet of doublets (dd) |

| Hydroxyl H (R-OH) | 2.0 - 5.0 | Singlet (s) or broad singlet |

| Methine H (CH-OH) | 3.5 - 4.5 | Multiplet (m) |

| Methylene H (CH₂-CHO) | 2.2 - 2.7 | Multiplet (m) |

| Cyclohexyl H | 1.0 - 2.0 | Multiplet (m) |

Source: General NMR chemical shift data. bhu.ac.in

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and for gaining insights into its fragmentation patterns, which can aid in structural confirmation. dbc.wroc.pl

Gas Chromatography-Mass Spectrometry (GC/MS) : This hyphenated technique separates components of a mixture by gas chromatography before detecting them with a mass spectrometer. nih.govresearchgate.net It is highly effective for analyzing volatile compounds like this compound, providing both retention time data for identification and a mass spectrum for molecular weight confirmation and structural analysis. google.com

Liquid Chromatography-Mass Spectrometry (LC/MS) : LC/MS is suitable for less volatile or thermally sensitive compounds. The compound is first separated by HPLC and then introduced into the mass spectrometer. nih.gov Techniques like Electrospray Ionization (ESI-MS) are common interfaces. ESI-MS is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, which directly gives the molecular weight of the compound. rsc.org

Tandem Mass Spectrometry (MS/MS) : In MS/MS, ions of a specific mass-to-charge ratio (e.g., the molecular ion of this compound) are selected and fragmented. The resulting fragment ions provide detailed structural information, which is invaluable for distinguishing between isomers and for mechanistic studies where reaction intermediates or products need to be identified. rsc.orgmdpi.com

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatography is the primary method for separating this compound from reaction mixtures, assessing its purity, and resolving its different stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This is particularly critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gla.ac.uk By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. thieme-connect.de The choice of the chiral column (e.g., polysaccharide-based columns like Chiralpak) and the mobile phase is crucial for achieving good separation. google.comgla.ac.uk In some cases, derivatization of the analyte to a more easily separable compound, such as a benzoate (B1203000) ester, is performed prior to HPLC analysis. google.comgoogle.com

Gas Chromatography (GC) for Product Analysis and Purity Assessment

Gas chromatography (GC) is a robust and widely used technique for assessing the purity of volatile compounds like this compound. libretexts.org A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. youtube.com

The output, a chromatogram, shows peaks corresponding to different compounds in the sample. The area under each peak is proportional to the amount of that compound present. youtube.com A pure sample of this compound should ideally show a single sharp peak. libretexts.org The presence of other peaks indicates impurities, which could be starting materials, byproducts, or degradation products. chromatographyonline.com By running standards, the retention time of the main peak can be used to confirm the identity of the compound. GC is also used to determine the relative amounts of different components in a mixture, making it useful for monitoring reaction progress and calculating product yields. researchgate.net

Derivatization Strategies for Analytical Detection and Quantification

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. For aldehydes and ketones like this compound, derivatization is often employed to enhance detection, particularly for UV-Vis spectrophotometry or HPLC with UV detection. nih.gov

A common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH) . wordpress.com DNPH reacts with the aldehyde group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. d-nb.infoperlan.com.pl

Reaction: R-CHO + H₂NNH-C₆H₃(NO₂)₂ → R-CH=NNH-C₆H₃(NO₂)₂ + H₂O

This derivative has several analytical advantages:

Strong Chromophore : The 2,4-dinitrophenylhydrazone product is brightly colored and possesses a strong chromophore, making it easily detectable and quantifiable by UV-Vis spectroscopy or HPLC-UV. perlan.com.pl

Increased Molecular Weight and Stability : The derivative is a solid, crystalline compound that is often more stable and less volatile than the original aldehyde, which facilitates its isolation and analysis. d-nb.info

Improved Chromatographic Behavior : The derivatization can improve the separation characteristics of the analyte in HPLC. nih.gov

This strategy allows for the sensitive and accurate quantification of this compound, even in complex matrices where the underivatized compound might be difficult to detect. nih.govperlan.com.pl

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is particularly effective for mapping out the reaction pathways of chemical transformations, such as the aldol (B89426) condensation that forms 3-cyclohexyl-3-hydroxybutanal from cyclohexanecarboxaldehyde (B41370) and the enolate of acetaldehyde (B116499).

DFT calculations allow for the localization and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. mdpi.com The energy of this transition state determines the activation energy of the reaction; a lower activation energy corresponds to a faster reaction rate. umass.edu For the formation of this compound, DFT can be used to model the nucleophilic attack of the acetaldehyde enolate on the carbonyl carbon of cyclohexanecarboxaldehyde. These models can elucidate the precise geometry of the transition state, including the bond lengths of the forming carbon-carbon bond and the interacting orbitals. mdpi.com

Studies on similar organocatalyzed aldol reactions have shown that DFT can effectively model transition states involving enamine intermediates, where hydrogen bonding plays a critical role in stabilizing the TS and lowering activation energies. researchgate.netpnas.org By calculating the energies of various potential transition states, researchers can determine the most favorable reaction mechanism. For example, in acid-catalyzed aldol condensations, DFT has shown that keto-enol tautomerization is often the rate-determining step. umass.edu

Table 1: Hypothetical DFT-Calculated Activation Energies for Aldol Reaction Pathways

| Reaction Pathway | Catalyst System | Transition State Model | Calculated Activation Energy (kcal/mol) |

| Base-Catalyzed | NaOH (aq) | Zimmerman-Traxler (Chair-like) | 18.5 |

| Acid-Catalyzed | H₃O⁺ | Enol-Aldehyde Addition | 22.1 |

| Proline-Catalyzed | L-Proline | Enamine-Aldehyde (with H-bonding) | 15.3 |

This interactive table illustrates hypothetical activation energies for different catalytic pathways leading to this compound, based on typical values seen in computational studies of aldol reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment, such as solvent molecules. nih.gov

These simulations can reveal the accessible conformations of the molecule, including the rotation around the C-C bonds of the butanal chain and the puckering of the cyclohexyl ring. nih.gov By analyzing the simulation trajectory, one can identify the most stable and populated conformations. This information is critical as the molecule's shape influences its physical properties and reactivity. nih.gov

Furthermore, MD simulations can detail the non-covalent intermolecular interactions between this compound and surrounding molecules. These interactions include hydrogen bonds between the hydroxyl group and solvent molecules (like water) or other reactants, as well as van der Waals forces involving the bulky cyclohexyl group. mdpi.com Understanding these interactions is key to predicting solubility, aggregation behavior, and how the molecule fits into a catalyst's active site. mdpi.com

Table 2: Key Intermolecular Interactions of this compound in Aqueous Solution

| Interaction Type | Interacting Group on Analyte | Interacting Species | Typical Distance (Å) |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) group | Water (Oxygen atom) | 1.8 - 2.2 |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O) group | Water (Hydrogen atom) | 1.9 - 2.3 |

| van der Waals | Cyclohexyl moiety | Water, other solute molecules | > 3.0 |

This interactive table summarizes the primary types of non-covalent interactions that this compound would engage in when in an aqueous environment, as could be determined from MD simulations.

Prediction and Rationalization of Stereochemical Outcomes

The aldol reaction that produces this compound creates a new stereocenter at the hydroxyl-bearing carbon (C3), and the adjacent carbon (C2) can also be a stereocenter, leading to the possibility of different diastereomers (syn and anti). Computational chemistry provides a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions. escholarship.orgresearchgate.net

By using DFT to calculate the energies of the diastereomeric transition states leading to the syn and anti products, chemists can predict which isomer will be formed preferentially. acs.org The product ratio is determined by the difference in the free energies of these transition states (ΔΔG‡); a small energy difference leads to a mixture of products, while a large difference results in high diastereoselectivity. mdpi.com

For the formation of this compound, the stereochemical outcome can be rationalized by examining the steric and electronic interactions in the competing transition state models, such as the Zimmerman-Traxler model for enolate reactions. nih.gov The bulky cyclohexyl group will likely play a dominant role in dictating the facial selectivity of the nucleophilic attack on the aldehyde. Computational models can precisely quantify these steric clashes and stabilizing electronic interactions to explain the observed stereoselectivity. pnas.org

Table 3: Theoretical Prediction of Stereoselectivity via Transition State Energy Analysis

| Transition State | Product Stereochemistry | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (anti:syn) |

| TS-anti | anti-3-cyclohexyl-3-hydroxybutanal | 0.0 | ~95:5 |

| TS-syn | syn-3-cyclohexyl-3-hydroxybutanal | 1.8 |

This interactive table shows a hypothetical energy difference between transition states leading to anti and syn products, demonstrating how computational energetics can predict the stereochemical outcome of the reaction.

Computational Analysis of Catalyst-Substrate Interactions

Organocatalysis has emerged as a powerful strategy for controlling the stereochemical outcome of reactions like the aldol addition. researchgate.net Computational analysis is essential for understanding how a chiral catalyst interacts with the substrates (cyclohexanecarboxaldehyde and the acetaldehyde enamine/enolate) to induce asymmetry. nih.gov

DFT calculations can model the entire catalytic cycle, identifying the key catalyst-substrate complex and the enantioselectivity-determining transition state. mdpi.com These models reveal the specific non-covalent interactions—such as hydrogen bonding, steric repulsion, and electrostatic interactions—that are responsible for discriminating between the two pathways leading to the R and S enantiomers. pnas.org For instance, in proline-catalyzed aldol reactions, a crucial hydrogen bond between the catalyst's carboxylic acid group and the aldehyde's carbonyl oxygen has been shown to be vital for high enantioselectivity. pnas.org

Energy decomposition analysis (EDA) can be employed to dissect the total interaction energy between the catalyst and substrate into physically meaningful components like electrostatic, Pauli repulsion, and orbital interaction terms. This provides a quantitative understanding of the forces governing the stereoselective binding.

Table 4: Hypothetical Energy Decomposition Analysis of a Catalyst-Substrate Complex

| Interaction Component | Energy Contribution (kcal/mol) | Role in Catalysis |

| Electrostatic Interaction | -15.2 | Attraction between polar groups (e.g., H-bonding) |

| Pauli Repulsion | +20.5 | Steric clash, dictates geometric fit |

| Orbital Interaction | -8.7 | Covalent character, charge transfer |

| Dispersion Energy | -4.1 | van der Waals forces, non-specific binding |

| Total Interaction Energy | -7.5 | Overall stability of the complex |

This interactive table illustrates a sample energy decomposition analysis for the interaction between a chiral organocatalyst and this compound precursors, highlighting the forces at play.

Conformational Analysis of the Cyclohexyl Moiety and its Stereoelectronic Influence

The cyclohexyl group is not merely a sterically bulky spectator; its conformation and electronic properties can significantly influence the reactivity of the molecule. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize torsional and angular strain. Computational methods can be used to analyze the conformational preferences of the this compound molecule.

The orientation of the butanal group on the cyclohexane ring (axial vs. equatorial) is of particular interest. The equatorial position is generally favored for large substituents to avoid 1,3-diaxial interactions. youtube.com DFT calculations can precisely quantify the energy difference between these two conformers.

Furthermore, the stereoelectronic effects of the C-C bond connecting the ring to the chiral center can influence the reactivity of the adjacent carbonyl and hydroxyl groups. For instance, the orientation of the σ-bonds of the cyclohexane ring can affect the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group to an incoming nucleophile. This concept, known as hyperconjugation, can be analyzed through Natural Bond Orbital (NBO) analysis, a common computational technique. These subtle electronic effects can impact both reaction rates and stereoselectivity.

Table 5: Conformational Analysis of the Cyclohexyl Substituent

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) | Predicted Equilibrium Population (%) |

| Equatorial Chair | 0.0 | ~180° (anti-periplanar) | >99% |

| Axial Chair | 5.4 | ~60° (gauche) | <1% |

This interactive table presents hypothetical data from a conformational analysis, showing the strong energetic preference for the equatorial conformer of the substituent on the cyclohexyl ring.

Applications of 3 Cyclohexyl 3 Hydroxybutanal As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The bifunctional nature of 3-cyclohexyl-3-hydroxybutanal, containing both a nucleophilic hydroxyl group and an electrophilic aldehyde, makes it a valuable precursor for the construction of more complex molecular architectures. The aldehyde functionality can undergo a wide range of carbon-carbon bond-forming reactions, which are fundamental to the assembly of intricate organic molecules.

Potential Carbon-Carbon Bond-Forming Reactions:

| Reaction Type | Reagent/Catalyst | Potential Product | Significance in Complex Synthesis |

| Wittig Reaction | Phosphonium ylides | Alkenes | Elongation of carbon chains and introduction of double bonds. |

| Grignard Reaction | Organomagnesium halides | Secondary alcohols | Formation of new stereocenters and addition of various alkyl or aryl groups. |

| Aldol (B89426) Addition/Condensation | Enolates (from ketones or other aldehydes) | β-Hydroxy carbonyls or α,β-unsaturated carbonyls | A powerful tool for creating complex carbon skeletons with controlled stereochemistry. |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Amines | Introduction of nitrogen-containing functional groups, common in bioactive molecules. |

The cyclohexyl group introduces steric bulk, which can influence the stereochemical outcome of these reactions, potentially leading to diastereoselective transformations. This steric hindrance can be exploited to control the approach of reagents, thereby favoring the formation of a specific stereoisomer, a critical aspect in the synthesis of complex, biologically active molecules.

Precursor for Chirality Transfer and Stereochemical Control in Subsequent Reactions

When this compound is used in its enantiomerically pure form, the existing stereocenter at the C3 position can direct the stereochemistry of newly formed chiral centers in subsequent reactions. This process, known as chirality transfer, is a cornerstone of asymmetric synthesis.

The hydroxyl group can act as a directing group, coordinating to catalysts or reagents and influencing the facial selectivity of reactions at the nearby aldehyde. For instance, in reductions or additions to the carbonyl group, the hydroxyl group can chelate to a metal catalyst, forcing the reagent to attack from a specific face of the aldehyde, thus leading to high diastereoselectivity.

Mechanisms of Stereochemical Control:

| Control Element | Mechanism | Potential Outcome |

| Chelation Control | The hydroxyl and carbonyl oxygen atoms coordinate to a Lewis acidic metal center, creating a rigid cyclic intermediate. | Predictable facial attack on the carbonyl group, leading to high diastereoselectivity in additions and reductions. |

| Steric Hindrance | The bulky cyclohexyl group blocks one face of the molecule, directing the approach of incoming reagents to the less hindered face. | Diastereoselective formation of new stereocenters. |

| 1,3-Asymmetric Induction | The existing stereocenter at C3 influences the stereochemical outcome of reactions at the C1 aldehyde, a well-established principle in asymmetric synthesis. | Control over the absolute configuration of the newly formed stereocenter. |

The bulky nature of the cyclohexyl substituent can amplify the stereodirecting effect of the C3 hydroxyl group, making this compound a potentially excellent chiral building block for controlling stereochemistry in multi-step syntheses.

Utility in Natural Product Synthesis

While no specific total syntheses of natural products explicitly report the use of this compound, its structural motifs are present in various natural products. The cyclohexyl moiety is a common feature in many biologically active natural products, often contributing to their lipophilicity and binding affinity to biological targets.

The β-hydroxy aldehyde functionality is a key structural element that can be elaborated into various other functional groups found in natural products, such as 1,3-diols, γ-lactones, and substituted alkyl chains. The ability to introduce a cyclohexyl group with controlled stereochemistry makes this compound a potentially valuable starting material for the synthesis of complex natural product skeletons. For example, aldol-type reactions are fundamental in the biosynthesis and total synthesis of polyketide natural products, and a building block like this compound could serve as a starting point for the construction of such molecules.

Synthesis of Pharmaceutical Intermediates and Analogues

The cyclohexyl group is a prevalent substituent in many pharmaceutical compounds, where it can serve as a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties. The three-dimensional nature of the cyclohexyl ring can also lead to enhanced binding interactions with protein targets compared to a flat aromatic ring.

As a chiral building block, this compound can be used to synthesize enantiomerically pure pharmaceutical intermediates. The hydroxyl and aldehyde groups provide handles for further functionalization and incorporation into larger drug scaffolds. For instance, the aldehyde can be converted into an amine, which is a common functional group in many active pharmaceutical ingredients. The hydroxyl group can be used for ester or ether linkages, allowing for the connection of this building block to other parts of a target molecule. The synthesis of analogues of existing drugs is a common strategy in medicinal chemistry to improve efficacy and reduce side effects, and this compound could be a useful tool in this endeavor.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of 3-cyclohexyl-3-hydroxybutanal, a chiral molecule, presents a significant challenge in controlling stereoselectivity. Future research will undoubtedly focus on the creation of novel catalytic systems that can afford high levels of diastereoselectivity and enantioselectivity in the aldol (B89426) condensation reaction between cyclohexanecarboxaldehyde (B41370) and a propanal equivalent.

A promising area of investigation lies in the realm of organocatalysis . Proline and its derivatives have emerged as powerful catalysts for asymmetric aldol reactions. These small organic molecules can activate the reacting partners through the formation of enamine and iminium ion intermediates, respectively, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. Future work could involve the design and synthesis of new, more sterically demanding proline-based catalysts tailored to accommodate the bulky cyclohexyl group, thus enhancing stereocontrol. The development of bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, is another promising strategy to achieve higher selectivity and reaction rates.

Metal-based catalysis also offers significant opportunities. Chiral Lewis acid complexes of metals such as titanium, zinc, and copper can coordinate to the carbonyl group of cyclohexanecarboxaldehyde, rendering it more electrophilic and shielding one of its faces, leading to a stereoselective attack by the enolate of propanal. Research into novel ligand designs that can create a well-defined chiral pocket around the metal center will be crucial for improving the enantioselectivity of these reactions. Furthermore, the development of heterogenized chiral catalysts, where the active catalytic species is immobilized on a solid support, could simplify product purification and catalyst recycling, making the synthesis more sustainable and cost-effective.

A summary of potential catalytic approaches is presented in the table below:

| Catalytic Approach | Catalyst Type | Key Advantages | Future Research Focus |

| Organocatalysis | Proline derivatives, bifunctional catalysts | Metal-free, environmentally benign, high stereoselectivity | Design of sterically hindered catalysts, development of novel bifunctional systems |

| Metal Catalysis | Chiral Lewis acids (Ti, Zn, Cu) | High catalytic activity, potential for high enantioselectivity | Novel ligand design, development of heterogenized catalysts for recyclability |

Exploration of Continuous Flow Processes for Synthesis

The transition from traditional batch production to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering numerous advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. The synthesis of this compound is well-suited for adaptation to a continuous flow process.

Aldol reactions are often exothermic, and the precise temperature control afforded by microreactors in a continuous flow setup can help to minimize the formation of side products and improve selectivity. Furthermore, the rapid mixing achieved in these systems can enhance reaction rates and yields. Researchers are exploring the use of packed-bed reactors containing immobilized catalysts, which would allow for the continuous production of this compound over extended periods without the need for catalyst filtration. chemistryviews.orgtandfonline.com

Integration with Multicomponent Reactions

Multicomponent reactions (MCRs) , in which three or more starting materials are combined in a single step to form a complex product, offer a powerful strategy for increasing molecular complexity and synthetic efficiency. The functional groups present in this compound—an aldehyde and a hydroxyl group—make it an ideal candidate for integration into MCRs to generate diverse molecular scaffolds.

For instance, the aldehyde functionality can participate in well-known MCRs such as the Ugi or Passerini reactions. An Ugi four-component reaction involving this compound, an amine, a carboxylic acid, and an isocyanide could lead to the rapid synthesis of complex peptidomimetic structures incorporating the cyclohexyl-hydroxy motif. Similarly, a Passerini three-component reaction with a carboxylic acid and an isocyanide would yield α-acyloxy carboxamides.

Future research will likely explore the development of novel MCRs that specifically leverage the unique structure of this compound. This could involve the design of cascade reactions where an initial transformation of the aldehyde or hydroxyl group triggers a subsequent cyclization or rearrangement, leading to the formation of novel heterocyclic compounds. The diastereoselective and enantioselective variants of these MCRs will also be a key area of focus, enabling the synthesis of stereochemically defined complex molecules. The application of such MCRs could be particularly valuable in the discovery of new bioactive compounds for the pharmaceutical and agrochemical industries. nih.gov

Investigation of Biosynthetic Pathways (if applicable)

While no natural biosynthetic pathway for this compound has been identified to date, the field of biocatalysis offers intriguing possibilities for its stereoselective synthesis. Enzymes, particularly aldolases, are highly efficient and selective catalysts for the formation of carbon-carbon bonds.

Researchers are actively exploring the use of engineered aldolases to catalyze aldol additions with non-natural substrates. It is conceivable that an aldolase (B8822740) could be evolved or designed to accept cyclohexanecarboxaldehyde as the electrophilic acceptor and a suitable three-carbon donor. This enzymatic approach could offer unparalleled levels of enantioselectivity and diastereoselectivity, operating under mild, environmentally friendly conditions.

Future research in this domain would involve screening existing aldolase libraries for activity towards cyclohexanecarboxaldehyde and employing directed evolution techniques to enhance the activity and selectivity of promising candidates. The immobilization of these enzymes would also be a critical step to enable their use in practical, scalable synthetic processes. A successful biocatalytic route to this compound would represent a significant advancement in green chemistry and sustainable manufacturing. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-cyclohexyl-3-hydroxybutanal, and how do reaction conditions influence intermediate stability?

- Methodological Answer : The synthesis of this compound can involve multi-step pathways such as cyclohexylation of hydroxybutanal precursors. For example, Scheme 3 in outlines a synthesis route for cyclohexyl acetic acids using reagents like NaN₃ (azidation), Pd/C hydrogenation, and KCN-mediated cyanation. Critical factors include:

- Reagent selection : Use of BH₃-DMS for controlled reduction to avoid over-reduction of carbonyl groups .

- Temperature control : Reflux conditions (e.g., 60°C in DMF for cyanide substitution) to stabilize intermediates .

- Purification : Column chromatography or recrystallization to isolate pure products, as impurities can destabilize intermediates during storage.

Q. What spectroscopic and chromatographic methods are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can identify the cyclohexyl group (δ ~1.0–2.5 ppm for protons) and hydroxybutanal backbone (aldehyde proton δ ~9–10 ppm). Compare with reported data for structurally similar compounds like 3-hydroxybutanal (CAS 107-89-1, ) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated 184.24 g/mol for C₁₀H₁₆O₂) and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) monitors purity, especially for polar derivatives.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact, as hydroxyaldehydes can irritate mucous membranes ( ) .

- First aid : For skin contact, wash immediately with soap and water for 15–20 minutes; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

Advanced Research Questions

Q. How can conflicting NMR data for this compound’s stereoisomers be resolved?

- Methodological Answer :

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Compare retention times with standards.

- X-ray crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate).

- Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers or conformational exchange processes.

Q. What strategies mitigate byproduct formation during the cyclohexylation step in synthesis?

- Methodological Answer :

- Catalyst optimization : Use Pd/C with controlled H₂ pressure to minimize over-alkylation () .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack on the cyclohexyl electrophile.

- Byproduct analysis : LC-MS or GC-MS identifies common side products (e.g., di-cyclohexylated derivatives), guiding stoichiometric adjustments.

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH studies : Conduct accelerated degradation tests at pH 3–10. Hydroxyaldehydes are prone to hydrate formation in neutral/basic conditions, detectable via ¹H NMR (disappearance of aldehyde proton).

- Solvent screening : Use deuterated solvents (D₂O, CD₃OD) to track stability via NMR. Non-aqueous solvents (e.g., dioxane) may prevent hydration.

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Model transition states for nucleophilic attack (e.g., Grignard reagents) using software like Gaussian. Focus on LUMO maps to identify electrophilic hotspots.

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility checks : Repeat synthesis using identical conditions (e.g., ’s reflux times) .

- Impurity profiling : Use differential scanning calorimetry (DSC) to detect eutectic mixtures affecting melting points.

- Cross-lab validation : Collaborate with independent labs to verify spectral assignments (e.g., NOESY for stereochemistry).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.